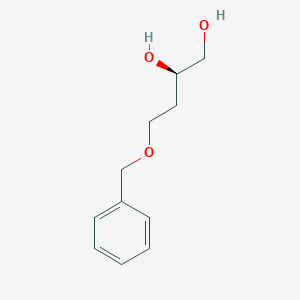

(R)-4-苄氧基-1,2-丁二醇

货号 B1337821

CAS 编号:

86990-91-2

分子量: 196.24 g/mol

InChI 键: TVRPDIKPMQUOSL-LLVKDONJSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Molecular Structure Analysis

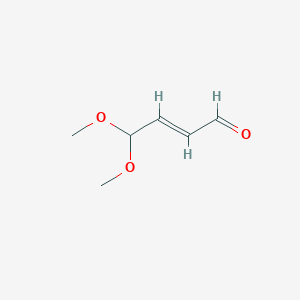

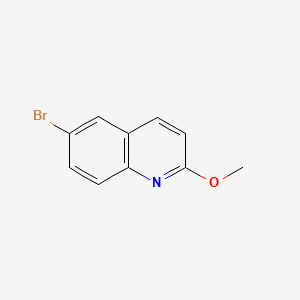

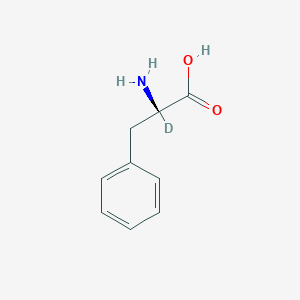

The molecular formula of “®-4-Benzyloxy-1,2-butanediol” is C11H16O3 . Its molecular weight is 196.25 g/mol .Physical And Chemical Properties Analysis

“®-4-Benzyloxy-1,2-butanediol” is a colorless to light yellow clear liquid . It has a specific rotation of +21.0 to +25.0 deg (C=5, EtOH) . Its boiling point is 168 °C/4 mmHg . The refractive index is 1.53 .科学研究应用

Chiral Building Blocks for Synthesis

- (R)-4-Benzyloxy-1,2-butanediol and its derivatives serve as chiral building blocks for the synthesis of pheromones and other enantioselective compounds. For instance, its transformation into various intermediates has been explored for the enantiosynthesis of pheromones, highlighting its versatility in organic synthesis (Izquierdo et al., 2001).

Biocatalytic Processes and Biosynthesis

- The compound plays a crucial role in biocatalytic processes, particularly in the autotrophic production of (R)-1,3-butanediol, showcasing its potential in green chemistry and the synthesis of value-added products from CO2 (Gascoyne et al., 2021).

Metabolic Engineering for Industrial Compounds

- Through metabolic engineering, microorganisms such as Escherichia coli have been optimized to directly produce 1,4-butanediol, demonstrating the feasibility of renewable production of this important industrial compound from biomass-derived sugars (Yim et al., 2011).

Development of New Biocatalysts

- Research has also focused on isolating and characterizing new strains of microorganisms capable of converting substrates into (R)-1,3-butanediol with high efficiency and stereospecificity, which is crucial for pharmaceutical applications (Zheng et al., 2012).

Renewable Chemicals and Fuel Additives

- The transformation of (R)-4-Benzyloxy-1,2-butanediol into various compounds has implications for the production of renewable gasoline, solvents, and fuel additives, indicating its potential impact on sustainable energy solutions (Harvey et al., 2016).

安全和危害

属性

IUPAC Name |

(2R)-4-phenylmethoxybutane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-8-11(13)6-7-14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRPDIKPMQUOSL-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COCC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448037 | |

| Record name | (R)-4-Benzyloxy-1,2-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Benzyloxy-1,2-butanediol | |

CAS RN |

86990-91-2 | |

| Record name | (R)-4-Benzyloxy-1,2-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Name

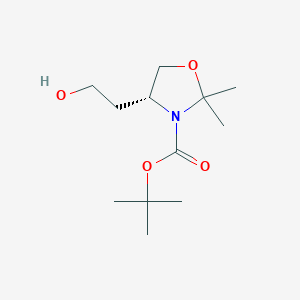

CC1(C)OCC(CCOCc2ccccc2)O1

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[9-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]-9H-xanthen-3-yl]oxy]valeric acid](/img/structure/B1337764.png)